7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted aniline derivatives, which undergo cyclization in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline ring into a more oxidized form.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Known for its broad range of biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Functions as an antineuroinflammatory agent.
Other Tetrahydroquinoline Derivatives: These compounds share similar structural motifs and biological properties
Uniqueness: 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-3,6,9,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
ROMMLNBJHFTRLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCN2)C(=O)O |
Origin of Product |
United States |
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